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Compound of Interest

Compound Name: Ravuconazole-d4

Cat. No.: B12416285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Ravuconazole-d4, a deuterated analogue of the potent triazole antifungal agent,

Ravuconazole. This document details the expected data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. It also outlines detailed

experimental protocols for acquiring this data and presents logical workflows for the

characterization of this pharmaceutical compound.

Note on Deuterated Form: Specific experimental spectroscopic data for Ravuconazole-d4 is

not readily available in public literature. Therefore, this guide presents the spectroscopic data of

the unlabeled Ravuconazole. The deuteration at the 2, 3, 5, and 6 positions of the benzonitrile

ring will result in the absence of the corresponding aromatic proton signals in the ¹H NMR

spectrum and a predictable increase in the molecular weight in the mass spectrum.

Introduction to Ravuconazole
Ravuconazole is a broad-spectrum triazole antifungal agent. Like other azoles, it acts by

inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of

ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol

synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal

growth. Ravuconazole-d4 is a stable-isotope labeled version of Ravuconazole, often used as

an internal standard in pharmacokinetic studies.
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Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis

of Ravuconazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Reference: Unlabeled Ravuconazole)

Solvent: CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.12 s 1H Thiazole-H

7.95 d, J=8.4 Hz 2H
Benzonitrile-H (ortho

to CN)

7.73 d, J=8.4 Hz 2H
Benzonitrile-H (meta

to CN)

7.68 s 1H Triazole-H

7.45 - 7.35 m 1H Difluorophenyl-H

7.05 s 1H Triazole-H

6.90 - 6.75 m 2H Difluorophenyl-H

5.10 s 1H OH

4.85 d, J=14.4 Hz 1H CH₂-Triazole

4.40 d, J=14.4 Hz 1H CH₂-Triazole

4.15 q, J=7.2 Hz 1H CH-CH₃

1.30 d, J=7.2 Hz 3H CH-CH₃

Note on Ravuconazole-d4: The signals at 7.95 ppm and 7.73 ppm, corresponding to the

protons on the benzonitrile ring, would be absent in the ¹H NMR spectrum of Ravuconazole-
d4.
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¹³C NMR (Carbon NMR) Data (Reference: Unlabeled Ravuconazole)

Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

169.0 Thiazole C2

162.5 (dd, J=250, 12 Hz) Difluorophenyl C-F

159.8 (dd, J=250, 12 Hz) Difluorophenyl C-F

152.0 Triazole C

145.0 Thiazole C4

144.5 Triazole C

134.0 Benzonitrile C-CN

132.5 Benzonitrile CH

130.0 (dd, J=10, 3 Hz) Difluorophenyl CH

128.0 Benzonitrile CH

118.5 CN

112.0 Benzonitrile C-Thiazole

111.5 (dd, J=21, 4 Hz) Difluorophenyl CH

104.0 (t, J=26 Hz) Difluorophenyl CH

78.0 C-OH

58.0 CH₂-Triazole

45.0 CH-CH₃

15.0 CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (alcohol)

3150 - 3100 Medium
C-H stretch

(aromatic/heteroaromatic)

2980 - 2900 Medium C-H stretch (aliphatic)

2230 Strong C≡N stretch (nitrile)

1620 - 1580 Medium-Strong C=C stretch (aromatic)

1550 - 1500 Medium-Strong C=N stretch (thiazole, triazole)

1280 - 1250 Strong C-F stretch

1150 - 1100 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/z Assignment

442.12 [M+H]⁺ (Ravuconazole-d4)

438.12 [M+H]⁺ (Unlabeled Ravuconazole)

374.09 [M+H - C₃H₄N₂]⁺ (Loss of triazole)

296.06
[M+H - C₉H₇F₂N]⁺ (Loss of difluorophenyl and

other fragments)

127.04 [C₇H₅F₂]⁺ (Difluorophenyl fragment)

Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of Ravuconazole-d4.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on chemical shifts, coupling patterns, and integration values, and by

comparison with spectra of similar compounds.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the powdered Ravuconazole-d4 sample directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal should be collected before

scanning the sample.

Data Analysis:
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Identify the major absorption bands in the spectrum.

Correlate the wavenumbers of these bands to specific functional groups using standard IR

correlation tables.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with

an Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of Ravuconazole-d4 (approximately 1 µg/mL) in a suitable solvent

such as methanol or acetonitrile.

Add a small amount of formic acid (0.1%) to the solution to promote protonation in positive

ion mode.

Data Acquisition (Positive ESI Mode):

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Mass Range: m/z 50 - 1000.

Collision Energy (for MS/MS): Varies depending on the desired fragmentation (e.g., 10-40

eV).

Data Analysis:

Identify the protonated molecular ion peak ([M+H]⁺).
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Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment

ions.

Propose fragmentation pathways consistent with the observed fragments.

Mandatory Visualizations
The following diagrams illustrate key concepts related to the analysis of Ravuconazole-d4.
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Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.
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Caption: Simplified ergosterol biosynthesis pathway and the site of action of Ravuconazole.

To cite this document: BenchChem. [Spectroscopic Analysis of Ravuconazole-d4: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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